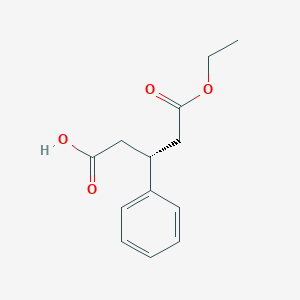
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Phenylglutaric acid 1-ethyl ester is an organic compound belonging to the ester family. Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is a derivative of 3-phenylglutaric acid, where the carboxylic acid group is esterified with ethanol. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenylglutaric acid 1-ethyl ester can be achieved through the esterification of ®-3-Phenylglutaric acid with ethanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-3-Phenylglutaric acid 1-ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Phenylglutaric acid 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-3-Phenylglutaric acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: ®-3-Phenylglutaric acid and ethanol.
Reduction: ®-3-Phenylglutaric acid 1-ethyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
®-3-Phenylglutaric acid 1-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-3-Phenylglutaric acid 1-ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active ®-3-Phenylglutaric acid, which can then participate in various biochemical pathways. The phenyl group in the molecule may also contribute to its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Phenylglutaric acid 1-ethyl ester: The enantiomer of ®-3-Phenylglutaric acid 1-ethyl ester with different optical activity.
3-Phenylglutaric acid methyl ester: An ester derivative with a methyl group instead of an ethyl group.
3-Phenylglutaric acid: The parent compound without esterification.
Uniqueness
®-3-Phenylglutaric acid 1-ethyl ester is unique due to its specific ®-configuration, which imparts distinct optical activity and potential biological activity. The ethyl ester group also provides different physicochemical properties compared to other ester derivatives, influencing its solubility, reactivity, and interaction with molecular targets.
Propiedades
Número CAS |
140863-09-8 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
YRTMKJSCLUJGPA-LLVKDONJSA-N |
SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
SMILES isomérico |
CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Sinónimos |
Pentanedioic acid, 3-phenyl-, monoethyl ester, (3R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















